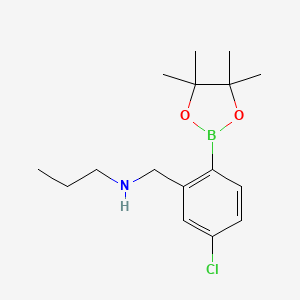

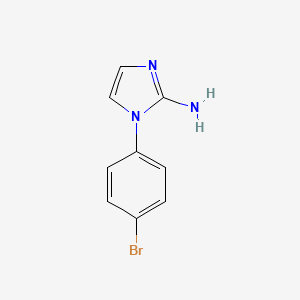

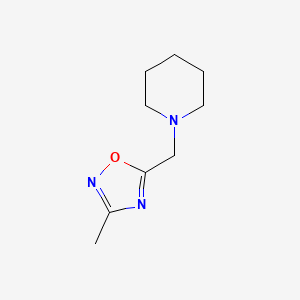

1-(4-Bromophenyl)-1H-imidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromophenyl)-1H-imidazol-2-amine (BPIMA) is a heterocyclic compound that has been the subject of scientific research for many years. BPIMA has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It has been used as a tool to study the effects of various drugs, to study the effects of various hormones, and to study the effects of various environmental factors. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Substituted Benzimidazoles : A study by Lygin and Meijere (2009) details the synthesis of 1-substituted benzimidazoles using o-Bromophenyl isocyanide and primary amines under CuI catalysis, yielding moderate to good results. This synthesis is significant for the formation of 1-(4-Bromophenyl)-1H-imidazol-2-amine derivatives (Lygin & Meijere, 2009).

Synthesis of Imidazolyl Derivatives : The work of Cozzi and Pillan (1988) describes the synthesis of imidazolyl derivatives from 3-bromo-4H-1-benzothiopyran-4-ones and imidazole, showcasing a method relevant to the synthesis of 1-(4-Bromophenyl)-1H-imidazol-2-amine (Cozzi & Pillan, 1988).

Fused Dihydrobenzo Derivatives Synthesis : Mohammed, Hafedh, and Mageed (2021) synthesized fused dihydrobenzo derivatives derived from 4-amino-2-(4-chloro or bromophenyl) -1,2-dihydropyrimido[1,2-a] benzimidazole. This highlights the diverse synthetic applications and derivative formations of 1-(4-Bromophenyl)-1H-imidazol-2-amine (Mohammed, Hafedh, & Mageed, 2021).

Pharmacological and Biological Applications

Antimicrobial Applications : Narwal et al. (2012) synthesized novel imidazoles with potent antimicrobial properties. This study shows the potential of 1-(4-Bromophenyl)-1H-imidazol-2-amine derivatives in antimicrobial applications (Narwal et al., 2012).

Phosphodiesterase Inhibition and Antimicrobial Activities : Bukhari et al. (2013) explored a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines for their phosphodiesterase inhibition and antimicrobial activities, indicating the therapeutic potential of 1-(4-Bromophenyl)-1H-imidazol-2-amine related compounds (Bukhari et al., 2013).

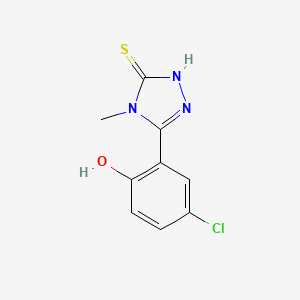

Anti-Cancer and Antioxidant Activities : Hussein and Al-lami (2022) synthesized and evaluated imidazo (2, 1-b) Thiazole derivatives, including 1-(4-bromo phenyl) imidazo (2, 1-b) thiazoles, for their antioxidant activity and anti-cancer potential against kidney cancer, showing the application of 1-(4-Bromophenyl)-1H-imidazol-2-amine in cancer research (Hussein & Al-lami, 2022).

Environmental Applications

- CO2 Capture : Bates et al. (2002) researched the use of 1-butyl imidazole with 3-bromopropylamine hydrobromide to create a room temperature ionic liquid that effectively captures CO2. This demonstrates the environmental application of 1-(4-Bromophenyl)-1H-imidazol-2-amine derivatives in sequestering greenhouse gases (Bates et al., 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may target enzymes or proteins essential to the life cycle of these parasites.

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 1-(4-Bromophenyl)-1H-imidazol-2-amine might interact with its targets in a similar manner, leading to inhibition or modulation of the target’s function.

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities, it may interfere with the biochemical pathways essential for the survival and proliferation of leishmania and plasmodium species .

Result of Action

Related compounds have shown significant inhibition effects against leishmania aethiopica and plasmodium berghei , suggesting that 1-(4-Bromophenyl)-1H-imidazol-2-amine might have similar effects.

Propiedades

IUPAC Name |

1-(4-bromophenyl)imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-1-3-8(4-2-7)13-6-5-12-9(13)11/h1-6H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBRUGGTVTUPFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-1H-imidazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-5-((3-fluorobenzyl)thio)-6-(4-methylbenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2811012.png)

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine](/img/structure/B2811015.png)

![N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2811024.png)